molecular formula C9H18N2O B082304 N-(2-(Diethylamino)ethyl)acrylamide CAS No. 10595-45-6

N-(2-(Diethylamino)ethyl)acrylamide

Cat. No. B082304
CAS RN: 10595-45-6
M. Wt: 170.25 g/mol
InChI Key: CXSANWNPQKKNJO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(2-(Diethylamino)ethyl)acrylamide and its polymers involves radical polymerization processes. For instance, thermosensitive and pH-sensitive poly[N-(2-(diethylamino)ethyl]acrylamide) is synthesized by radical polymerization, demonstrating the monomer's ability to form polymers that respond to changes in temperature and pH levels (Simonova et al., 2020). Another study highlights the synthesis of a multi-stimuli-responsive homopolymer combining thermoresponsive and pH/CO2-responsive properties through RAFT polymerization, showcasing the versatility of this monomer in creating polymers with specific responses to environmental changes (Song et al., 2016).

Scientific Research Applications

  • Thermoresponsive Homopolymers Tunable by pH and CO2 : N-(2-(Diethylamino)ethyl)acrylamide has been used to synthesize thermoresponsive homopolymers that are tunable by pH and CO2. These polymers, with controlled molecular weights, demonstrate that the lower critical solution temperature (LCST) can be influenced by molecular weight, salt concentration, and pH. Importantly, the LCST can be adjusted by changing the pH value of the aqueous solution, and CO2 gas uniquely adjusts the solubility of the homopolymer without the need for acids or bases (Jiang, Feng, Lu, & Huang, 2014).

  • Self-Organization Processes in Buffer Solutions : This polymer has been synthesized through radical polymerization and studied in buffer solutions. The research found that at pH ≥ 7 with a rise in temperature, a structural-phase transition is observed in the polymer solutions, with phase separation temperatures decreasing with increasing concentration and pH of the solution (Simonova, Khairullin, Tyurina, Filippov, Sadikov, Kamorin, & Kamorina, 2020).

  • Multi-Stimuli-Responsive Homopolymers : A study proposed and synthesized a multi-stimuli-responsive homopolymer of poly[N-(2-(diethylamino)ethyl)acrylamide], combining thermoresponsive and pH/CO2-responsive moieties. This research demonstrates how the polymer's thermoresponse in water can be affected by various factors like polymerization degree, solvent, additives, and pH (Song, Wang, Gao, Wang, & Zhang, 2016).

  • Photo-Cross-Linkable PNIPAAm Copolymers : Another application involves the preparation of photo-cross-linkable co- and terpolymers using N-(2-(Diethylamino)ethyl)acrylamide. These polymers demonstrate lower critical solution temperature behavior and the transition temperature can be influenced by pH and polymer composition (Harmon, Kuckling, & Frank, 2003).

  • Synthesis of Innovative Well-Defined (Co)polymers : N-(2-(Diethylamino)ethyl)acrylamide has been used in the synthesis and controlled polymerization of novel acrylamide monomers containing phosphonated moieties. This application is significant for drug delivery or water treatment (Graillot, Monge, Faur, Bouyer, & Robin, 2013).

Safety And Hazards

“N-(2-(Diethylamino)ethyl)acrylamide” can cause skin irritation and serious eye irritation. It is recommended to avoid contact with skin and eyes, avoid inhalation of vapor or mist, and to take measures to prevent the build-up of electrostatic charge .

properties

IUPAC Name

N-[2-(diethylamino)ethyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-4-9(12)10-7-8-11(5-2)6-3/h4H,1,5-8H2,2-3H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXSANWNPQKKNJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

31014-51-4
Record name 2-Propenamide, N-[2-(diethylamino)ethyl]-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31014-51-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID1065136
Record name 2-Propenamide, N-[2-(diethylamino)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1065136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(Diethylamino)ethyl)acrylamide

CAS RN

10595-45-6
Record name N-[2-(Diethylamino)ethyl]-2-propenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10595-45-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-((2-Diethylamino)ethyl)acrylamide
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenamide, N-[2-(diethylamino)ethyl]-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Propenamide, N-[2-(diethylamino)ethyl]-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[2-(diethylamino)ethyl]acrylamide
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
114
Citations
Z Song, K Wang, C Gao, S Wang, W Zhang - Macromolecules, 2016 - ACS Publications
A new multi-stimuli-responsive homopolymer of poly[N-[2-(diethylamino)ethyl]acrylamide] (PDEAEAM), which combines the thermoresponsive and pH/CO 2 -responsive moieties of the …
Number of citations: 124 pubs.acs.org
Y Xian, Y Shui, M Li, C Pei, Q Zhang… - Journal of Applied …, 2020 - Wiley Online Library
Plenty of oily wastewater discharged from industrial and domestic sewage has deteriorated the environment severely, so stimuli‐responsive membranes with switchable wettability have …
Number of citations: 15 onlinelibrary.wiley.com
K Wang, Z Song, C Liu, W Zhang - Polymer Chemistry, 2016 - pubs.rsc.org
The thermo- and pH/CO2-responsive poly[N-[2-(dialkylamino)ethyl]acrylamide]s containing a polyacrylamide backbone but different N-substitutes of dialkylamine were synthesized and …
Number of citations: 39 pubs.rsc.org
MA Simonova, AR Khairullin, VO Tyurina… - … Science, Series A, 2020 - Springer
Thermosensitive and pH-sensitive poly[N-(2-(diethylamino)ethyl]acrylamide) is synthesized by radical polymerization. The molecular weight of the sample is 18 × 10 3 . The buffer …
Number of citations: 4 link.springer.com
F Yin, P Laborie, B Lonetti, S Gineste, Y Coppel… - …, 2023 - ACS Publications
Doubly thermo- and pH-responsive poly(N-isopropylacrylamide)-block-poly(N,N-diethylamino ethyl acrylamide) (PNIPAM-b-PDEAEAM) with different compositions were synthesized by …
Number of citations: 3 pubs.acs.org
A Narumi, S Sato, X Shen, T Kakuchi - Polymer Chemistry, 2022 - pubs.rsc.org
We describe the progress in precision polymerizations of specific kinds of N-alkylacrylamides and N,N-dialkylacrylamides to produce polymers showing thermoresponsive properties in …
Number of citations: 11 pubs.rsc.org
L Lei, Q Zhang, S Shi, S Zhu - ACS Macro Letters, 2016 - ACS Publications
Herein, we report the first oxygen (O 2 ) and carbon dioxide (CO 2 ) dual gas-switchable thermoresponsive polymers based on a newly synthesized monomer N-(2-fluoroethyl amide)-N-(…
Number of citations: 33 pubs.acs.org
R Garnier, L Levy‐Amon, L Malingrey - Contact dermatitis, 2003 - Wiley Online Library
Occupational contact dermatitis from Nâ•’(2â•’(diethylamino)â•’ethyl) acrylamide Page 1 Nummular allergic contact dermatitis after scabies treatment R. Kaminska and M. Mörtenhumer …
Number of citations: 7 onlinelibrary.wiley.com
G Xiaolin, W Lin, L Zhifei, L Meina… - Acta Chimica …, 2019 - ccspublishing.org.cn
In recent years, fluorescent bioimaging technology has great advantages in the fields of life science research and medical diagnosis because of its advantages of fast and effective, high …
Number of citations: 2 www.ccspublishing.org.cn
X Guan, L Wang, Z Li, M Liu, K Wang, B Lin… - Acta Chimica …, 2019 - sioc-journal.cn
In recent years, fluorescent bioimaging technology has great advantages in the fields of life science research and medical diagnosis because of its advantages of fast and effective, high …
Number of citations: 15 sioc-journal.cn

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